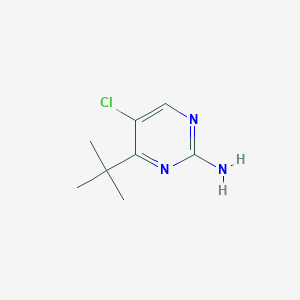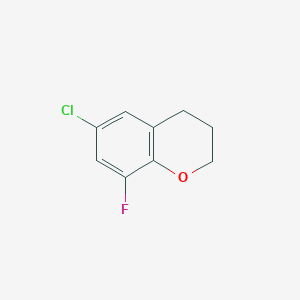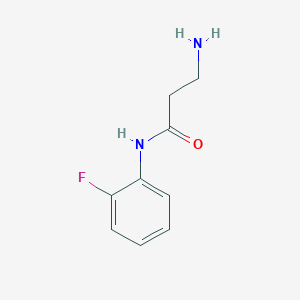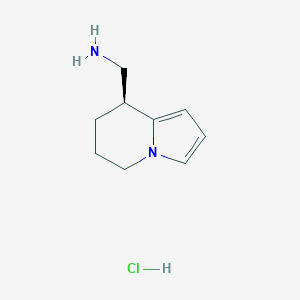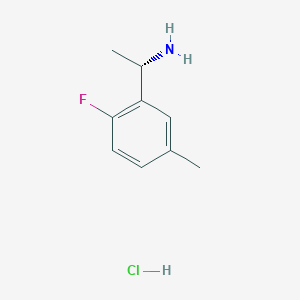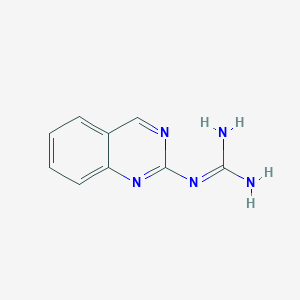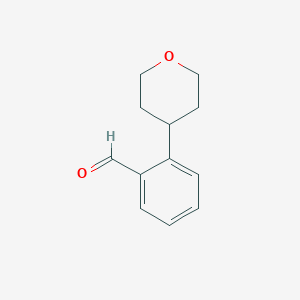
2-(Tetrahydro-2H-pyran-4-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tetrahydro-2H-pyran-4-yl)benzaldehyde is an organic compound with the molecular formula C12H14O2. It features a benzaldehyde moiety attached to a tetrahydropyran ring, making it a versatile intermediate in organic synthesis. This compound is known for its unique structural properties and reactivity, which make it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)benzaldehyde typically involves the reaction of benzaldehyde with tetrahydropyran under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-2H-pyran-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid.
Reduction: 2-(Tetrahydro-2H-pyran-4-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives, depending on the substituent introduced.
Scientific Research Applications
2-(Tetrahydro-2H-pyran-4-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Tetrahydro-2H-pyran-4-yl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This reactivity is exploited in various biochemical assays and synthetic applications.
Comparison with Similar Compounds
Similar Compounds
4-(Tetrahydro-2H-pyran-2-yloxy)benzaldehyde: Similar structure but with an ether linkage.
2-(Tetrahydro-2H-pyran-2-yl)benzaldehyde: Similar structure but with the tetrahydropyran ring attached at a different position.
Uniqueness
2-(Tetrahydro-2H-pyran-4-yl)benzaldehyde is unique due to its specific attachment of the tetrahydropyran ring to the benzaldehyde moiety. This structural feature imparts distinct reactivity and properties, making it valuable in specialized synthetic applications.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(oxan-4-yl)benzaldehyde |
InChI |
InChI=1S/C12H14O2/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10/h1-4,9-10H,5-8H2 |
InChI Key |
REBUKLNFWZYKSD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC=CC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


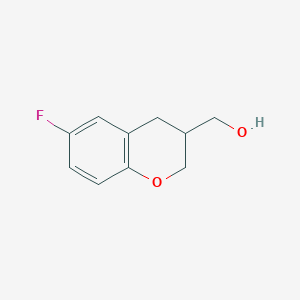
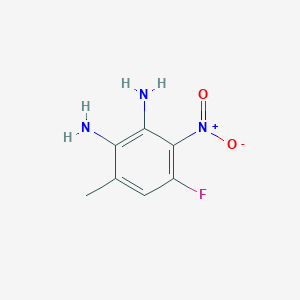
![N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine](/img/structure/B15070654.png)
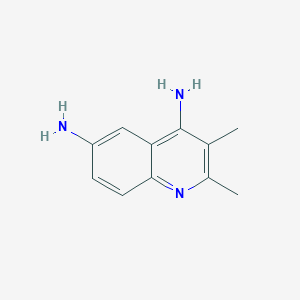
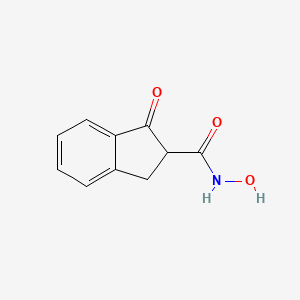

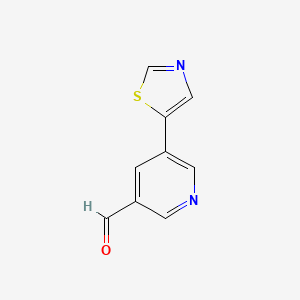
![8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070692.png)
